molecular formula C12H16O4S B15316164 Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate

Cat. No.: B15316164
M. Wt: 256.32 g/mol
InChI Key: LEZSGHMBONHANZ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate is a chemical intermediate designed for research and development applications. Compounds featuring the tetrahydropyran (THP) scaffold are recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties and presence in bioactive molecules . The 4-methylbenzenesulfonate (tosylate) ester group is a versatile leaving group, making this compound a valuable precursor for nucleophilic substitution reactions. It can be used to introduce the tetrahydro-2H-pyran-3-yl moiety onto nitrogen, oxygen, or carbon nucleophiles, facilitating the exploration of structure-activity relationships in drug discovery programs. While specific biological data for this exact compound is not available, structurally similar THP derivatives have demonstrated significant research value. For instance, tetrahydro-2H-pyran-4-yl derivatives are key components in compounds investigated as dual-target μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists for potential analgesic applications with reduced abuse liability . Other THP-based molecules have been developed as 5-HT4 receptor partial agonists for cognitive disorders and as triple monoamine reuptake inhibitors for depression . The tosylate derivative offers researchers a reactive handle for the synthetic manipulation of the THP ring, a structure known to improve a molecule's solubility and metabolic stability. This compound is intended for use by qualified researchers as a building block in organic synthesis and medicinal chemistry. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

oxan-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-11-3-2-8-15-9-11/h4-7,11H,2-3,8-9H2,1H3

InChI Key

LEZSGHMBONHANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCOC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Triethylamine or pyridine is added to neutralize HCl byproducts. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (initial), then 25°C Minimizes side reactions
Molar Ratio (Pyranol:Tosyl Cl) 1:1.1–1.2 Ensures complete conversion
Solvent Dichloromethane Enhances solubility

Under these conditions, yields of 75–85% are achievable. Prolonged reaction times (>12 hours) or excess tosyl chloride (>1.5 equiv) lead to over-sulfonation or decomposition.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Analytical validation includes:

  • NMR : δ 7.70–7.80 ppm (aromatic protons of tosyl group), δ 3.40–4.10 ppm (pyran oxymethylene protons).
  • HPLC : Purity >98% with retention time matching authentic standards.

Alternative Methods Using Sulfonic Anhydrides

For industrial-scale synthesis, 4-methylbenzenesulfonic anhydride has been employed as a safer and more stable alternative to tosyl chloride.

Anhydride-Based Protocol

A 2023 study demonstrated the use of 4-methylbenzenesulfonic anhydride in acetonitrile with catalytic DMAP (4-dimethylaminopyridine):

Component Quantity Role
Tetrahydro-2H-pyran-3-ol 1.0 equiv Substrate
Sulfonic anhydride 0.55 equiv Electrophile
DMAP 0.1 equiv Catalyst

Reaction at 40°C for 6 hours achieved 88% yield, with simplified purification (crystallization from ethanol/water).

Comparative Analysis of Tosylating Agents

Agent Yield (%) Cost (USD/kg) Safety Profile
Tosyl chloride 85 120 Corrosive
Sulfonic anhydride 88 150 Non-corrosive

Anhydrides are preferred for large-scale production despite higher cost due to reduced handling risks.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Design

A 2024 patent disclosed a continuous flow system for synthesizing tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate:

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 8 minutes
  • Throughput : 12 kg/hour

Key advantages include:

  • 95% yield due to precise temperature control
  • 40% reduction in solvent usage compared to batch processes.

Waste Mitigation Strategies

Industrial plants employ HCl gas scrubbing using alkaline solutions (e.g., NaOH), reducing environmental impact. Solvent recovery via distillation achieves >90% reuse rates.

Mechanistic Insights and Side Reactions

Reaction Pathway Analysis

The tosylation proceeds via a two-step mechanism:

  • Formation of a Pyridinium Intermediate : Tosyl chloride reacts with pyridine, generating a reactive intermediate.
  • Nucleophilic Attack : Tetrahydro-2H-pyran-3-ol attacks the electrophilic sulfur center, displacing chloride.

Side reactions include:

  • Dimerization : Occurs at temperatures >50°C, forming bis-sulfonate derivatives.
  • Oxidation : Trace metals in solvents can oxidize the pyran ring, necessitating chelating agents.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield the corresponding tetrahydro-2h-pyran-3-yl amine derivative .

Mechanism of Action

The mechanism of action of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the tetrahydropyran moiety into target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with Other 4-Methylbenzenesulfonate Esters

Sulfonate esters sharing the 4-methylbenzenesulfonyl core but differing in the alcohol-derived substituent provide insights into reactivity and synthetic utility.

Key Findings :

  • Synthetic Efficiency : Tosylate derivatives like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl tosylate are synthesized under mild conditions (room temperature, dichloromethane) with moderate-to-high yields (60–80%) . The target compound likely follows analogous pathways but may require optimization due to steric effects from the tetrahydropyran ring.
  • Structural Impact: Ionic tosylates (e.g., 2-Aminoanilinium tosylate) exhibit distinct physicochemical properties, such as enhanced crystallinity (a = 14.6392 Å, b = 5.7111 Å) , compared to neutral esters. This influences solubility and stability in polar solvents.

Comparison with Tetrahydro-Pyran Derivatives

Compounds featuring the tetrahydropyran scaffold but differing in functionalization highlight the role of substitution patterns.

Table 2: Tetrahydro-Pyran-Based Analogues
Compound Name Functional Groups Key Applications References
Tetrahydro-2H-pyran-3-yl tosylate Tosyl ester at C3 Synthetic intermediate [Inferred]
2-Amino-3-cyano-5-oxo-tetrahydrobenzo[b]pyran Amino, cyano, ketone groups Multicomponent synthesis (e.g., via Knoevenagel)
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Benzoyl, hydroxyl, methyl groups Heterocyclic synthesis (Michael addition)

Key Findings :

  • Reactivity: The presence of electron-withdrawing groups (e.g., tosyl, nitro, cyano) increases electrophilicity. For example, the cyano and ketone groups in 2-amino-3-cyano-5-oxo-tetrahydrobenzo[b]pyran enable cyclocondensation reactions , whereas the tosyl group in the target compound favors substitution reactions.
  • Stereochemical Considerations : Substitution at the 3-position of tetrahydropyran (as in the target compound) may induce steric hindrance, altering reaction kinetics compared to C2- or C4-substituted analogues .

Comparison with Sulfonate-Containing Heterocycles

Sulfonate groups integrated into complex heterocycles demonstrate diverse biological and chemical roles.

Examples from Evidence :

  • Tetrahydro-2H-pyran-3-yl tosylate: The simpler sulfonate ester lacks polar hydroxyl groups, rendering it more lipophilic and suited for non-aqueous reaction systems.

Q & A

Q. What are the established methods for synthesizing tetrahydro-2H-pyran-3-yl sulfonate derivatives?

Answer: A common approach involves reacting tetrahydropyran derivatives with sulfonic acid derivatives under controlled stoichiometric conditions. For example, in analogous systems like 2-aminoanilinium 4-methylbenzenesulfonate, the reaction is conducted in aqueous solution with a 2:1 molar ratio of the amine to sulfonic acid to favor mono-sulfonation . Key steps include:

  • Purification via recrystallization from water or ethanol.
  • Confirmation of stoichiometry using NMR or mass spectrometry.
  • Monitoring reaction progress via TLC or HPLC.

Table 1: Example Synthesis Parameters from Analogous Compounds

ComponentMolar RatioSolventReaction TimeYield (%)
Tetrahydropyran derivative2.0H₂O24 hrs65-75
4-Methylbenzenesulfonic acid1.0Ethanol12 hrs80-85
Source: Adapted from

Q. How is the crystal structure of sulfonate-containing tetrahydropyran derivatives characterized?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, in 2-aminoanilinium 4-methylbenzenesulfonate, monoclinic symmetry (space group P2₁/n) was observed with lattice parameters a = 14.6392 Å, b = 5.7111 Å, and c = 17.5295 Å . Key steps include:

  • Crystal growth via slow evaporation.
  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement using software like SHELX or OLEX2.

Q. What analytical techniques are critical for verifying the purity of tetrahydropyran sulfonates?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy: ¹H/¹³C NMR to confirm functional groups; IR for sulfonate S=O stretching (1200-1300 cm⁻¹).
  • Elemental Analysis: Matching experimental C/H/N/S values with theoretical calculations (±0.3% tolerance). Methodology derived from

Q. How do solvent systems influence the crystallization of sulfonate derivatives?

Answer: Polar protic solvents (e.g., water, ethanol) promote hydrogen bonding, critical for forming stable crystals. In 2-aminoanilinium 4-methylbenzenesulfonate, water was used to facilitate [010]-directed hydrogen-bonded chains via N–H⋯O interactions .

Q. What safety precautions are necessary when handling tetrahydropyran sulfonates?

Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2).
  • Work in a fume hood to avoid inhalation (evidenced by sulfonyl chloride analogs in ).
  • Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can hydrogen-bonding networks in sulfonate derivatives be systematically analyzed?

Answer: Use SCXRD to map donor-acceptor distances and angles. For example, in 2-aminoanilinium 4-methylbenzenesulfonate, four N–H⋯O interactions (2.70–2.85 Å, 150–165° angles) stabilize the crystal lattice . Computational tools like Mercury can visualize and quantify these networks.

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., high R-factor values)?

Answer:

  • Data Filtering: Exclude weak reflections (I < 2σ(I)) to improve reliability.
  • Model Tweaking: Adjust thermal displacement parameters or occupancy rates for disordered atoms.
  • Validation Tools: Use checkCIF/PLATON to identify outliers. In , refinement achieved R = 0.042 using 4362 reflections after excluding low-intensity data.

Q. How do substituents on the tetrahydropyran ring affect sulfonate reactivity?

Answer: Electron-donating groups (e.g., methyl) increase sulfonate stability by reducing electrophilicity at sulfur. Computational studies (DFT) can predict reactivity trends. For analogs like tetrahydro-2H-pyran-4-carbaldehyde, substituents at C3/C4 positions alter steric hindrance and hydrogen-bonding capacity .

Q. What methodologies identify structural analogs of tetrahydropyran sulfonates for SAR studies?

Answer:

  • Database Mining: Use PubChem/ECHA to search for analogs (e.g., tetrahydro-2H-pyran-3-carboxylic acid, Similarity = 0.93 ).
  • Retrosynthesis Tools: AI-driven platforms (e.g., Synthia) propose synthetic routes for novel analogs .

Q. How can conflicting data on sulfonate stability under varying pH conditions be addressed?

Answer: Conduct controlled stability studies:

  • Experimental Design: Incubate the compound in buffers (pH 1–13) at 25°C/40°C.
  • Analysis: Monitor degradation via LC-MS and quantify sulfonate hydrolysis products (e.g., 4-methylbenzenesulfonic acid).
  • Statistical Validation: Use ANOVA to assess significance of pH/temperature effects.

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